

# Analytical Techniques for Quantifying Chromate Content in Solutions: Application Notes and Protocols

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## Compound of Interest

**Compound Name:** *Magnesium chromate pentahydrate*

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This document provides detailed application notes and protocols for the quantitative determination of hexavalent chromium [Cr(VI)], commonly present as chromate ( $\text{CrO}_4^{2-}$ ), in aqueous solutions. Three widely used analytical techniques are covered: UV-Visible Spectrophotometry, Ion Chromatography, and Atomic Absorption Spectrometry.

## Method 1: UV-Visible Spectrophotometry with 1,5-Diphenylcarbazide (DPC)

This colorimetric method, based on EPA Method 7196A, is the most common and sensitive technique for Cr(VI) determination.<sup>[1][2]</sup> It is suitable for analyzing samples with chromate concentrations ranging from approximately 0.5 to 50 mg/L.<sup>[1]</sup>

**Principle:** In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide (DPC) to produce a stable, magenta-colored complex of trivalent chromium and diphenylcarbazone.<sup>[2]</sup> <sup>[3]</sup> The intensity of the color, which is directly proportional to the Cr(VI) concentration, is measured spectrophotometrically at a maximum wavelength ( $\lambda_{\text{max}}$ ) of approximately 540 nm.<sup>[2][4]</sup>

## Experimental Protocol

### Apparatus:

- UV-Visible Spectrophotometer capable of measuring absorbance at 540 nm.
- Volumetric flasks (100 mL).
- Pipettes.
- Glassware cleaned with acid and rinsed with deionized water.[\[4\]](#)

### Reagents:

- Potassium Dichromate ( $K_2Cr_2O_7$ ) Stock Solution (1000 mg/L Cr(VI)): Dissolve 1.414 g of  $K_2Cr_2O_7$  in deionized water and dilute to 1 L.
- Potassium Dichromate Standard Solution (e.g., 5  $\mu$ g/mL Cr): Dilute 10.00 mL of the stock solution to 100 mL with deionized water.[\[1\]](#)
- Sulfuric Acid ( $H_2SO_4$ ) Solution (10% v/v): Slowly add 10 mL of concentrated  $H_2SO_4$  to 90 mL of deionized water.[\[1\]](#)
- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v in acetone): Dissolve 250 mg of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle at 4°C.[\[1\]](#)[\[5\]](#)

### Procedure:

- Sample Preparation: Take a known volume of the sample solution and place it in a 100 mL volumetric flask.
- Acidification: Add a sufficient amount of acid (e.g.,  $H_2SO_4$  or  $H_3PO_4$ ) to adjust the pH to approximately 1.[\[4\]](#)
- Color Development: Add 2.0 mL of the DPC solution and mix well.
- Incubation: Allow the solution to stand for 5-10 minutes for the color to fully develop.[\[2\]](#)

- Measurement: Dilute the solution to the 100 mL mark with deionized water, cap, and mix. Measure the absorbance at 540 nm against a reagent blank.[1][4]
- Quantification: Determine the concentration of Cr(VI) in the sample by comparing its absorbance to a calibration curve prepared from standard solutions.

#### Interferences:

- Hexavalent molybdenum and mercury can react with DPC to form color, but with much lower intensity. Concentrations up to 200 mg/L can be tolerated.[1][6]
- Vanadium interferes strongly, but concentrations up to 10 times that of chromium may not cause significant issues.[6]
- Iron concentrations greater than 1 mg/L may produce a yellow color.[6]

## Quantitative Data

Parameter	Value	Reference
Linearity Range	0.5 - 50 mg/L	[1]
Wavelength ( $\lambda$ max)	540 nm	[1][4]
Detection Limit	0.023 mg/L	[3]
Quantitation Limit	0.076 mg/L	[3]

## Experimental Workflow



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Caption: Experimental workflow for the 1,5-diphenylcarbazide (DPC) method.

## Method 2: Ion Chromatography (IC)

Based on EPA Method 218.6, ion chromatography is a highly selective and sensitive method for the determination of dissolved hexavalent chromium in various water samples.[\[7\]](#)

**Principle:** An aqueous sample is injected into the ion chromatograph. Hexavalent chromium, as the chromate ion ( $\text{CrO}_4^{2-}$ ), is separated from other anions on a high-capacity anion exchange column. After separation, the chromate is derivatized with 1,5-diphenylcarbazide in a post-column reaction. The resulting colored complex is then detected by a UV-Vis detector at 530 nm.[\[7\]](#)[\[8\]](#)

## Experimental Protocol

### Apparatus:

- Ion Chromatograph equipped with a guard column, a high-capacity anion exchange separator column, a post-column derivatization system, and a UV-Vis detector.[\[7\]](#)
- 0.45  $\mu\text{m}$  filters for sample preparation.[\[7\]](#)

### Reagents:

- Eluent: A solution of ammonium sulfate and ammonium hydroxide.
- Post-Column Reagent: A solution of 1,5-diphenylcarbazide (0.5 g) in 100 mL of HPLC-grade methanol, added to approximately 500 mL of deionized water containing 28 mL of 98% sulfuric acid, and diluted to 1 L.[\[9\]](#)
- Buffer Solution (pH 9-9.5): A concentrated solution of ammonium sulfate and ammonium hydroxide for sample preservation.[\[7\]](#)
- Chromium(VI) Standard Solutions: Prepared by diluting a stock solution of sodium chromate tetrahydrate.[\[10\]](#)

**Procedure:**

- Sample Preparation: Filter the aqueous sample through a 0.45 µm filter. Adjust the pH of the filtrate to 9-9.5 with the buffer solution.[7]
- Injection: Inject a measured volume of the prepared sample into the ion chromatograph.
- Separation: The chromate ions are separated on the analytical column.
- Post-Column Derivatization: The separated chromate reacts with the DPC reagent in the post-column reactor.
- Detection: The absorbance of the colored complex is measured at 530 nm.[8]
- Quantification: A calibration curve is generated by analyzing a series of standard solutions. The concentration of Cr(VI) in the sample is determined from this curve.

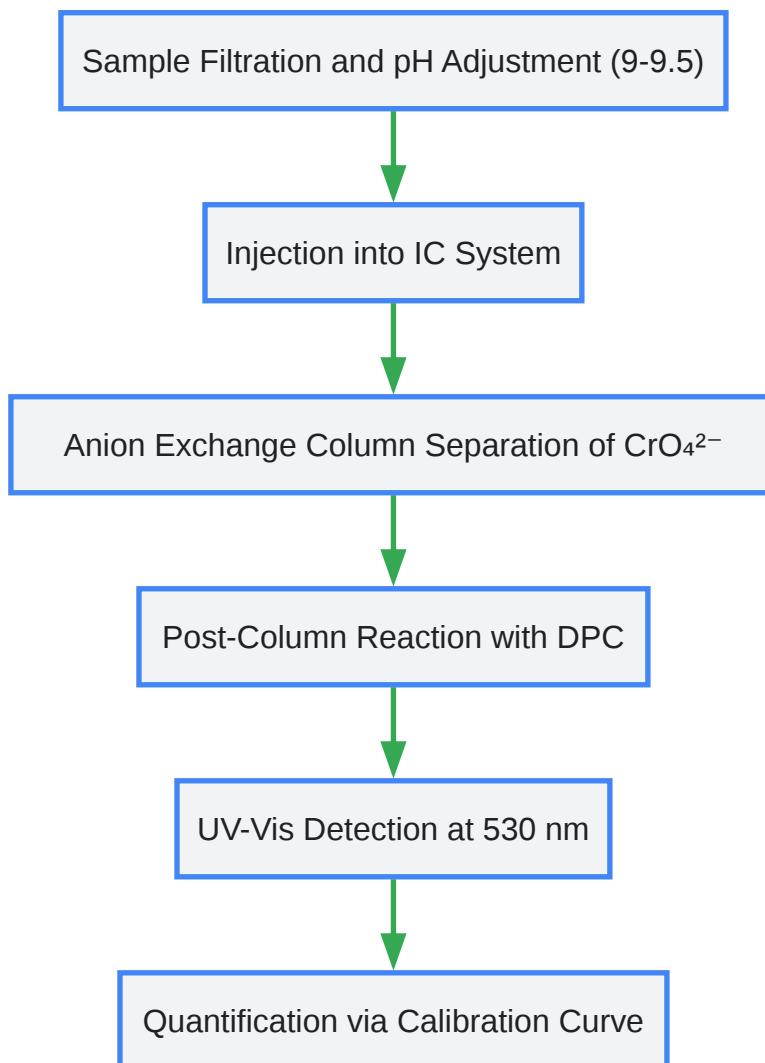
**Interferences:**

- High levels of other anionic species like sulfate and chloride can overload the column.[9]
- Reducing species in an acidic medium can reduce Cr(VI) to Cr(III).[9]

## Quantitative Data

Parameter	Value	Reference
Linear Dynamic Range	1 - 5,000 µg/L	[7]
Wavelength (λmax)	530 nm	[7][8]
Method Detection Limit	1.4 µg/L	[9]
Holding Time	24 hours (can be extended with buffering)	[7]

## Logical Relationship Diagram



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Caption: Logical flow of the Ion Chromatography method for chromate analysis.

## Method 3: Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry can be used to determine the concentration of chromium. To specifically quantify Cr(VI), it is often coupled with a separation technique like solvent extraction.

**Principle:** This method involves the selective complexation of Cr(VI) with a chelating agent, such as ammonium pyrrolidine dithiocarbamate (APDC), followed by extraction into an organic solvent like methyl isobutyl ketone (MIBK).<sup>[11]</sup> The organic extract containing the Cr(VI) complex is then introduced into the flame or graphite furnace of an atomic absorption

spectrometer. The concentration is determined by measuring the absorption of light by ground-state chromium atoms at a specific wavelength.[11][12]

## Experimental Protocol

### Apparatus:

- Atomic Absorption Spectrometer with a chromium hollow cathode lamp.
- Separatory funnels.
- pH meter.

### Reagents:

- Ammonium Pyrrolidine Dithiocarbamate (APDC) Solution: Prepare a solution of APDC in deionized water.
- Methyl Isobutyl Ketone (MIBK): Extraction solvent.
- Potassium Hydrogen Phthalate (PHP) Buffer: To adjust the pH of the aqueous phase.[11]
- Chromium(VI) Standard Solutions: Prepared in an aqueous matrix.

### Procedure:

- pH Adjustment: Take a known volume of the sample and adjust the pH to the optimal range for complexation (typically pH 2.5-4.0) using the PHP buffer.[11]
- Complexation: Add the APDC solution to the pH-adjusted sample and mix thoroughly to allow for the formation of the Cr(VI)-APDC complex.
- Extraction: Transfer the solution to a separatory funnel and add a known volume of MIBK. Shake vigorously to extract the complex into the organic phase.
- Phase Separation: Allow the aqueous and organic layers to separate.
- Analysis: Aspirate the MIBK layer containing the extracted complex into the AAS.

- Measurement: Measure the absorbance at the chromium resonance line of 357.9 nm.[\[11\]](#) [\[12\]](#)
- Quantification: Prepare a calibration curve by subjecting a series of Cr(VI) standards to the same extraction procedure. Determine the concentration of Cr(VI) in the sample from the calibration curve.

#### Interferences:

- The presence of other metals that can be complexed by APDC and extracted into MIBK can potentially interfere.
- The efficiency of the extraction can be affected by the sample matrix.

## Quantitative Data

Parameter	Value	Reference
Wavelength	357.9 nm	<a href="#">[11]</a> <a href="#">[12]</a>
Detection Limit (in MIBK)	0.3 ng/mL	<a href="#">[11]</a>
Linear Range (in MIBK)	0 - 50 ng/mL	<a href="#">[11]</a>
Concentration Factor	Up to 20-fold	<a href="#">[11]</a>

## Signaling Pathway Diagram



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Caption: Process pathway for Cr(VI) analysis by AAS with solvent extraction.

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